molecular formula C26H19ClN2O6 B2679735 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866342-73-6

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2679735
CAS No.: 866342-73-6
M. Wt: 490.9
InChI Key: YAZXMDBLIOPCBP-UHFFFAOYSA-N
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Description

The compound, hereafter referred to as the target compound, is a synthetic acetamide derivative featuring:

  • A 4-chlorobenzoyl group (lipophilic substituent enhancing membrane permeability).
  • A 6-methoxy-4-oxo-1,4-dihydroquinoline core (rigid heterocyclic framework with hydrogen-bonding capabilities).
  • An acetamide linker (flexible spacer enabling conformational adaptability).

This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar heterocycles and halogenated groups play critical roles.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O6/c1-33-18-7-8-21-19(11-18)26(32)20(25(31)15-2-4-16(27)5-3-15)12-29(21)13-24(30)28-17-6-9-22-23(10-17)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZXMDBLIOPCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinoline Derivative: The quinoline moiety can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde.

    Introduction of the Chlorobenzoyl Group: This step involves the Friedel-Crafts acylation of the quinoline derivative with 4-chlorobenzoyl chloride.

    Final Coupling Reaction: The final step is the coupling of the benzodioxole derivative with the chlorobenzoyl-quinoline intermediate using acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide. The compound demonstrates promising activity against various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Studies and Findings

  • Cell Viability Assays : In vitro studies using the MTT assay showed that derivatives of the compound exhibited significant cytotoxicity against MCF-7 cells, with some derivatives achieving IC50 values as low as 1.2 µM .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, evidenced by cell cycle arrest at the G2/M phase and activation of apoptotic markers such as Caspase-3 and BAX .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Similar compounds have been evaluated for their ability to modulate inflammatory pathways.

Research Insights

  • Inflammation Models : In animal models of inflammation, related compounds have shown efficacy in reducing inflammatory markers and improving symptoms associated with conditions like arthritis .

Pharmacokinetics and Selectivity

Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable absorption and distribution profiles, making them suitable candidates for further development.

Key Pharmacological Characteristics

PropertyDescription
Selectivity High selectivity for specific kinases over a panel of recombinant protein kinases .
Bioavailability Demonstrated excellent pharmacokinetics following oral administration .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.

Synthetic Pathway

The synthetic route typically includes:

  • Formation of the benzodioxole moiety.
  • Introduction of the quinoline structure through cyclization reactions.
  • Final acetamide formation via acylation reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication.

    Modulating Receptor Activity: Binding to cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Heterocyclic Variations
2.1.1. Dioxinoquinoline Analogs

The compound N-(1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide (ZINC2688317, Compound A) shares the benzodioxole and chlorobenzoyl groups but replaces the dihydroquinolinone with a dioxinoquinoline core .

  • Functional Implications : The dioxane ring may alter binding affinity in biological systems due to increased polarity or steric effects.
2.1.2. Indole-Based Analog

Compound 6y () features an indole core substituted with a 4-chlorobenzoyl group and a bulky tert-butylphenyl moiety .

  • Structural Impact: The indole core’s NH group provides a hydrogen-bond donor absent in the target compound’s quinolinone.
  • Functional Implications : The tert-butyl group may improve metabolic stability but reduce aqueous solubility. The pyridinylmethyl group could enhance interactions with metal ions or charged residues in target proteins.
2.1.3. Thiazole-Based Analog

Compound 84 () incorporates a thiazole ring linked to a cyclopropane-carboxamide and 4-methoxybenzoyl group .

  • Structural Impact : The thiazole’s sulfur atom introduces distinct electronic properties, while the cyclopropane adds rigidity.
  • Functional Implications: Thiazoles are known for antimicrobial activity; this analog may diverge from the target compound’s hypothesized anticancer or enzyme-inhibitory roles.
2.2. Substituent and Functional Group Analysis
Compound Core Structure Key Substituents Notable Features
Target Compound Dihydroquinolinone 4-Chlorobenzoyl, 6-methoxy, benzodioxole Rigid framework, moderate lipophilicity
Compound A (ZINC2688317) Dioxinoquinoline 4-Chlorobenzoyl, benzodioxole Enhanced polarity via dioxane ring
Compound 6y Indole 4-Chlorobenzoyl, tert-butyl, pyridinyl Bulky substituents, hydrogen-bond donor (NH)
Compound 84 Thiazole 4-Methoxybenzoyl, cyclopropane, hydroxyphenyl Polar hydroxy group, sulfur-mediated reactivity

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound is characterized by the presence of a benzodioxole moiety and a quinoline derivative, which are known for their diverse biological activities. The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzodioxole derivatives. For instance, a study on related compounds demonstrated that certain benzodioxole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. These compounds showed lower IC50 values compared to standard chemotherapeutics like Doxorubicin, indicating strong antiproliferative activity .

Table 1: Cytotoxicity of Benzodioxole Derivatives

CompoundCell LineIC50 (mM)Comparison with Doxorubicin
2aHep3B0.5Stronger
2bHep3B0.8Comparable
DoxorubicinHep3B1.0Reference

The study indicated that compound 2a not only inhibited cell proliferation but also induced cell cycle arrest at the G2-M phase, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant activity of benzodioxole derivatives has also been evaluated using the DPPH assay. Compounds containing the benzodioxole structure demonstrated significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in cells . This property is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways associated with growth and apoptosis.
  • DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

A comprehensive evaluation of similar compounds has shown promising results in preclinical models. For example:

  • A study reported that derivatives with methoxy and chlorobenzoyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts .
  • Another investigation focused on the synthesis and evaluation of related quinoline derivatives indicated that structural modifications significantly affected their biological activities, underscoring the importance of chemical structure in drug design .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this acetamide derivative likely involves multi-step reactions, including:

  • Chloroacetylation : Reaction of a substituted quinoline intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane or DMF at 20–25°C, as described for structurally similar compounds .
  • Nucleophilic Substitution : Coupling of the chloroacetylated intermediate with a benzodioxol-5-amine derivative under basic conditions (e.g., K₂CO₃ in DMF) at room temperature, monitored via TLC for completion .
  • Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product .

Q. Critical Parameters :

  • Solvent choice (DMF vs. dioxane) affects reaction kinetics and byproduct formation.
  • Stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetyl chloride) optimize yields .

Table 1 : Example Synthesis Optimization (Hypothetical Data)

StepSolventTemp (°C)Yield (%)Purity (%)
1DMF257895
2Dioxane256590

Q. How is the compound characterized, and what analytical techniques validate its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Confirm the presence of the benzodioxol methylene group (δ 5.9–6.1 ppm, singlet) and the chlorobenzoyl aromatic protons (δ 7.4–8.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 523.1 [M+H]⁺).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dihydroquinolin-4-one moiety, as demonstrated for related acetamide derivatives .

Key Challenge : Differentiation of regioisomers requires 2D NMR (e.g., NOESY) to confirm substitution patterns .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological activity, and how are contradictions in data resolved?

Methodological Answer:

  • Target-Based Assays : Screen for kinase inhibition (e.g., tyrosine kinases) using fluorescence polarization or ELISA-based assays.
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity.

Q. Data Contradictions :

  • Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Validate findings using orthogonal methods (e.g., Western blotting for target protein inhibition) .

Table 2 : Example Pharmacological Profiling (Hypothetical Data)

Cell LineIC₅₀ (μM)Selectivity Index
HeLa2.15.8
HEK29312.3

Q. How does the compound’s structure-activity relationship (SAR) guide the design of derivatives with enhanced efficacy?

Methodological Answer:

  • Key Modifications :
    • Benzodioxol Ring : Replace with bioisosteres (e.g., benzofuran) to improve metabolic stability.
    • Chlorobenzoyl Group : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, focusing on the dihydroquinolin-4-one core .

Case Study : Derivatives with a methoxy group at position 6 showed 3-fold higher activity than des-methoxy analogs in antioxidant assays .

Q. What strategies mitigate toxicity risks in preclinical studies, and how are metabolic pathways elucidated?

Methodological Answer:

  • Acute Toxicity : Conduct OECD 423-guided studies in rodents, monitoring weight loss, organ histopathology, and serum biomarkers (e.g., ALT, creatinine) .
  • Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes .

Critical Finding : In Wistar rats, the compound’s LD₅₀ exceeded 2000 mg/kg, suggesting low acute toxicity, but chronic exposure revealed hepatotoxicity at 500 mg/kg .

Data Analysis and Reproducibility

Q. How are spectral data discrepancies resolved when reproducing synthetic protocols?

Methodological Answer:

  • Interlab Validation : Compare NMR and HRMS data across labs using standardized solvents (e.g., CDCl₃ for NMR).
  • Artifact Identification : Trace impurities (e.g., residual DMF) via GC-MS and adjust purification protocols (e.g., activated charcoal treatment) .

Q. What computational tools predict the compound’s physicochemical properties and bioavailability?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (e.g., 3.2), topological polar surface area (TPSA ≈ 90 Ų), and blood-brain barrier permeability .
  • Solubility Enhancement : Co-solvency with cyclodextrins or PEG-400 improves aqueous solubility for in vivo dosing .

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